molecular formula C8H8FNO2 B2622015 3-Fluoro-4-(methylamino)benzoic acid CAS No. 1248597-55-8

3-Fluoro-4-(methylamino)benzoic acid

Cat. No. B2622015
CAS RN: 1248597-55-8
M. Wt: 169.155
InChI Key: UUJKFXUZGUHXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Fluoro-4-(methylamino)benzoic acid” is a chemical compound with the CAS Number: 1248597-55-8 . It has a molecular weight of 169.16 . It is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(methylamino)benzoic acid” can be found in various databases .

Scientific Research Applications

On-Resin Peptide Cyclization

3-Fluoro-4-(methylamino)benzoic acid, also known as MeDbz linker, is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides . This approach is beneficial for the preparation of cyclic peptides, which often have improved drug-like properties, such as stability towards proteolytic degradation and cell permeability .

Synthesis of Cyclic Peptides

The MeDbz linker has been applied for the efficient synthesis of various cyclic peptides . These linkers allow the use of standard N-(9-fluorenyl-methyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety .

Alzheimer’s Disease Treatment

3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . This compound is a fluorinated para-anisic acid derivative, and the fluoride substituent enables nucleophilic aromatic substitution .

Preparation of Pharmaceuticals

4-(Methylamino)benzoic acid is important for the preparation of other pharmaceutical products . It is used as an intermediate in the synthesis of various drugs .

Preparation of Dyes, Flavors, and Preservatives

In addition to pharmaceuticals, 4-(Methylamino)benzoic acid is also used in the preparation of dyes, flavors, and preservatives . This compound serves as a versatile building block in the synthesis of these products .

Synthesis of Benzoyl Chloride

3-Fluoro-4-methoxybenzoic acid can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for Friedel-Craft acylation reaction .

Safety and Hazards

The safety information for “3-Fluoro-4-(methylamino)benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-4-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJKFXUZGUHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248597-55-8
Record name 3-fluoro-4-(methylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.